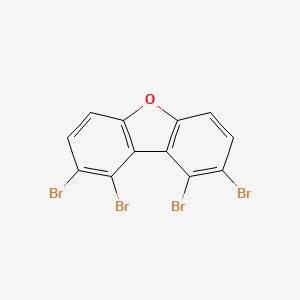
1,2,8,9-Tetrabromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,8,9-Tetrabromo-dibenzofuran is a polybrominated dibenzofuran compound with the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol . . Polybrominated dibenzofurans are known for their environmental persistence and potential toxicological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran derivatives, including 1,2,8,9-Tetrabromo-dibenzofuran, typically involves the formation of the dibenzofuran nucleus through various methods. One common approach is the cyclization of diarylether derivatives . Another method involves the construction of the dibenzofuran ring from benzofuran or phenol derivatives . These synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,8,9-Tetrabromo-dibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1,2,8,9-Tetrabromo-dibenzofuran has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Research on the biological effects of polybrominated dibenzofurans, including their potential toxicological impacts, is ongoing.
Medicine: The compound’s potential as a lead compound for drug development is being explored, particularly in the context of its biological activities.
Mechanism of Action
The mechanism of action of 1,2,8,9-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions to regulate gene expression. The binding of this compound to the aryl hydrocarbon receptor can lead to changes in the expression of genes involved in various biological pathways, potentially resulting in toxicological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,8,9-Tetrabromo-dibenzofuran include other polybrominated dibenzofurans, such as:
Uniqueness
This compound is unique due to its specific bromination pattern, which can influence its chemical reactivity and biological activity. The position of the bromine atoms on the dibenzofuran ring can affect the compound’s interaction with molecular targets and its overall stability.
Properties
CAS No. |
617707-71-8 |
|---|---|
Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,2,8,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H |
InChI Key |
MDRDSTIJDBIZHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


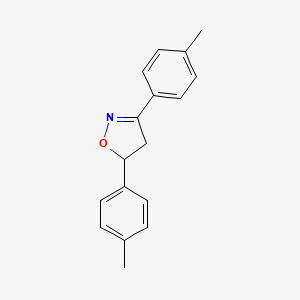
![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
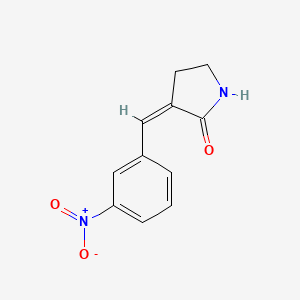
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

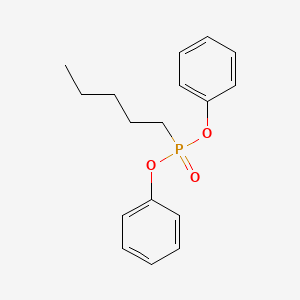
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
![5,6-Dihydro-4H-furo[2,3-c]pyrrole Hydrochloride](/img/structure/B12904837.png)
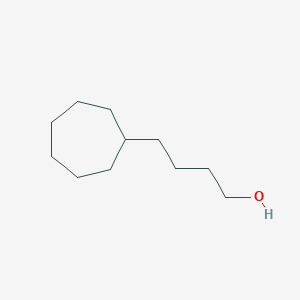
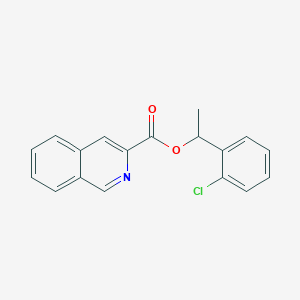
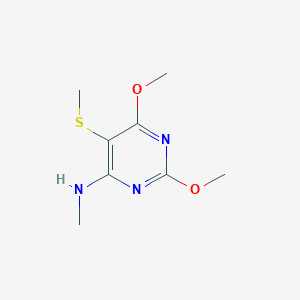
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
